molecular formula C28H18N2O5S B11700888 3-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid

3-{5-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11700888
M. Wt: 494.5 g/mol
InChI Key: IELCYJMWJPCCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-[(4,6-Dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(4,6-dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinane ring: This involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the sulfanylidene group: This step requires the use of sulfur-containing reagents, such as thiourea, under controlled conditions.

    Attachment of the furan ring: This can be achieved through a cyclization reaction involving furfural or its derivatives.

    Final coupling with benzoic acid: This step often involves esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and automation to scale up the process.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(4,6-Dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Thiols, thioethers, and reduced aromatic compounds.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

3-{5-[(4,6-Dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{5-[(4,6-dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{5-[(4,6-Dioxo-1,3-diphenyl-2-thioxo-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid
  • 3-{5-[(4,6-Dioxo-1,3-diphenyl-2-oxo-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid

Uniqueness

The uniqueness of 3-{5-[(4,6-dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazanan-5-ylidene)methyl]furan-2-yl}benzoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H18N2O5S

Molecular Weight

494.5 g/mol

IUPAC Name

3-[5-[(4,6-dioxo-1,3-diphenyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C28H18N2O5S/c31-25-23(17-22-14-15-24(35-22)18-8-7-9-19(16-18)27(33)34)26(32)30(21-12-5-2-6-13-21)28(36)29(25)20-10-3-1-4-11-20/h1-17H,(H,33,34)

InChI Key

IELCYJMWJPCCRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N(C2=S)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.